molecular formula C11H13NO B027616 2-Isopropyl-3-methoxybenzonitrile CAS No. 105041-68-7

2-Isopropyl-3-methoxybenzonitrile

Cat. No. B027616
M. Wt: 175.23 g/mol
InChI Key: XRWDUUFEQGNHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-3-methoxybenzonitrile (IMB) is a chemical compound that belongs to the class of benzonitriles. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-Isopropyl-3-methoxybenzonitrile is not fully understood. However, it is believed that it exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors. 2-Isopropyl-3-methoxybenzonitrile has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

Biochemical And Physiological Effects

2-Isopropyl-3-methoxybenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. 2-Isopropyl-3-methoxybenzonitrile has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-Isopropyl-3-methoxybenzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, there are also some limitations to using 2-Isopropyl-3-methoxybenzonitrile in lab experiments. It is toxic and can cause harm to researchers if not handled properly. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the research of 2-Isopropyl-3-methoxybenzonitrile. One possible direction is to study its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is to investigate its potential as an antimicrobial and antifungal agent. Further studies are also needed to fully understand the mechanism of action of 2-Isopropyl-3-methoxybenzonitrile and its effects on various molecular targets.

Scientific Research Applications

2-Isopropyl-3-methoxybenzonitrile has been widely used in scientific research, especially in the field of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-Isopropyl-3-methoxybenzonitrile has also been studied for its antimicrobial and antifungal activities.

properties

CAS RN

105041-68-7

Product Name

2-Isopropyl-3-methoxybenzonitrile

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-methoxy-2-propan-2-ylbenzonitrile

InChI

InChI=1S/C11H13NO/c1-8(2)11-9(7-12)5-4-6-10(11)13-3/h4-6,8H,1-3H3

InChI Key

XRWDUUFEQGNHCY-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC=C1OC)C#N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC)C#N

synonyms

Benzonitrile, 3-methoxy-2-(1-methylethyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2.76 g (0.115 mol) of magnesium in 75 mL of diethylether, was slowly added 24.31 g (0.143 mol) isopropyl iodide. The resulting reaction mixture was allowed to react until all of the magnesium was consumed. Then, a solution of 15.0 g (0.92 mol) of 2,3-dimethoxy benzonitrile in 75 mL of diethylether was added over ninety minutes. The resulting reaction mixture was reacted overnight at room temperature and then refluxed for four hours. The resultant reaction mixture was then cooled to 0° C., and the top layer was decanted into saturated ammonium chloride and ice. The resultant layers were separated and the organic layer was washed sequentially with a dilute sodium hydroxide solution, water, and a dilute hydrochloric acid solution, dried over sodium sulfate, filtered and then concentrated to provide an orange oil. This oil was distilled under reduced pressure (5 inch vigreux column; 0.2 mm Hg) to provide 6.25 g of an orange oil.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
24.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
39%

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